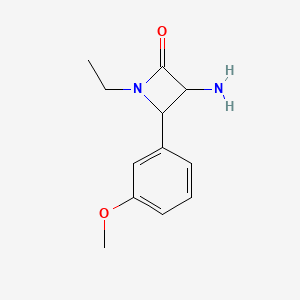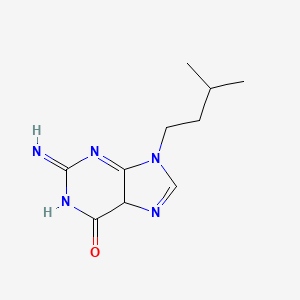
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidine class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate azetidine precursor, which can be derived from (N-Boc-azetidin-3-ylidene)acetate.
Horner–Wadsworth–Emmons Reaction: The precursor undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired azetidine ring.
Aza-Michael Addition: The azetidine ring is then functionalized through an aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Azetidine derivatives are explored for their use in the development of novel materials with unique mechanical and thermal properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one
- 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-14-11(10(13)12(14)15)8-5-4-6-9(7-8)16-2/h4-7,10-11H,3,13H2,1-2H3 |
InChI-Schlüssel |
OLWCOHJZPIYRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(C(C1=O)N)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)





![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)



![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)

